molecular formula C12H13BrF3NO2 B1444209 Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate CAS No. 872614-77-2

Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate

Cat. No.: B1444209
CAS No.: 872614-77-2
M. Wt: 340.14 g/mol
InChI Key: RFFNYAOHCLVHST-UHFFFAOYSA-N
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Description

Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate is a sophisticated small molecule building block critical for medicinal chemistry and drug discovery programs. Its core value lies in its multifunctional reactivity, serving as a protected aniline precursor that allows for sequential and selective functionalization. The bromo substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse carbon- and nitrogen-based fragments to the aromatic core. Simultaneously, the electron-withdrawing trifluoromethyl group, a key pharmacophore in modern agrochemical and pharmaceutical agents, significantly enhances the molecule's metabolic stability and membrane permeability and can influence target binding affinity through its strong inductive effects and participation in halogen bonding . The tert-butyloxycarbonyl (Boc) protecting group robustly shields the amine functionality during synthetic sequences and can be readily removed under mild acidic conditions to reveal the free aniline, which can be further derivatized or incorporated into complex molecular architectures. This combination of features makes this compound an exceptionally valuable intermediate for constructing compound libraries and for the systematic development of targeted therapeutics, particularly in the synthesis of potential kinase inhibitors and other small-molecule drugs where the trifluoromethylphenyl motif is prevalent . The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[4-bromo-3-(trifluoromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3NO2/c1-11(2,3)19-10(18)17-7-4-5-9(13)8(6-7)12(14,15)16/h4-6H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFNYAOHCLVHST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate typically involves:

  • Starting from appropriately substituted anilines or phenols.
  • Introduction or presence of the 4-bromo and 3-trifluoromethyl substituents on the aromatic ring.
  • Protection of the amine group as a tert-butyl carbamate (Boc protection).

This sequence ensures regioselective substitution and stable protection for further synthetic manipulations.

Preparation of the Key Intermediate: 4-bromo-3-(trifluoromethyl)aniline

The precursor aniline bearing the bromine and trifluoromethyl groups is often synthesized via electrophilic aromatic substitution or from commercially available substituted anilines. The trifluoromethyl group is typically introduced via trifluoromethylation reactions, while bromination is carried out under controlled conditions to ensure substitution at the para position relative to the amino group.

Boc Protection of the Aniline Group

The primary amine of the 4-bromo-3-(trifluoromethyl)aniline is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic or neutral conditions to form the tert-butyl carbamate. This step is crucial to stabilize the amine functionality and prevent side reactions in subsequent synthetic steps.

Typical reaction conditions:

Reagent Solvent Temperature Time Yield (%)
Di-tert-butyl dicarbonate (Boc2O) Dichloromethane or THF 0–25°C 2–24 hours 80–95

The reaction proceeds smoothly under mild conditions, often with the addition of a base such as triethylamine or sodium bicarbonate to scavenge the acid generated.

Phase Transfer Catalysis in Carbamate Preparation

A patent (CN104672180B) describes a catalytic method involving phase transfer catalysts (PTC) and hydrogen peroxide under alkaline conditions to prepare tert-butyl carbamate derivatives. Although the patent focuses on a chiral carfilzomib intermediate, the approach highlights:

  • Use of PTCs with substituents such as iodine, bromine, chlorine, or nitro groups.
  • Catalytic amounts (2–3 mol%) of PTCs facilitate selective carbamate formation.
  • The method is operationally simple, high-yielding, and suitable for industrial scale.

This method may be adapted for the preparation of this compound by selecting appropriate starting materials and PTCs.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Reference
Boc Protection of Aniline Di-tert-butyl dicarbonate, base, DCM/THF, RT High yield, mild conditions Requires pure aniline precursor General synthetic knowledge
Nickel-Catalyzed Reductive Bromide Synthesis LiBr, aqueous HBr, CH2Cl2, 0°C to RT Efficient tertiary alkyl bromide synthesis Indirect for target compound
Phase Transfer Catalysis with PTC PTC (iodine/bromine substituted), H2O2, alkaline High selectivity, industrially viable Specific to chiral carbamates

Research Findings and Considerations

  • The Boc protection step is well-established and yields are consistently high when starting from 4-bromo-3-(trifluoromethyl)aniline.
  • The presence of electron-withdrawing trifluoromethyl and bromine substituents can influence reactivity; thus, reaction conditions may require optimization.
  • Nickel-catalyzed methods provide a modern approach to preparing bromide intermediates but require careful control to avoid side reactions such as dimerization.
  • Phase transfer catalysis offers a scalable and selective approach, especially for carbamate formation in complex molecules.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl carbamates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly for its trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.

    Industry: Utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate depends on its specific application. In drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s reactivity and applications are influenced by substituent identity and positioning. Below is a comparative analysis with structurally related tert-butyl carbamates:

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Applications References
Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate 4-Br, 3-CF₃ C₁₂H₁₃BrF₃NO₂ 328.14 Cross-coupling precursor for drug intermediates; protective group in peptide synthesis.
Tert-butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate 4-Cl, 3-CF₃ C₁₂H₁₃ClF₃NO₂ 295.69 Similar reactivity but lower molecular weight; used in agrochemical intermediates.
Tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate (HC-2037) 4-Br, 2-CF₃ C₁₂H₁₃BrF₃NO₂ 328.14 Positional isomer; altered reactivity in electrophilic substitution reactions.
Tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate 4-Br, 3-(CH₃)₂COH C₁₄H₁₉BrNO₃ 337.21 Hydroxy group introduces polarity; used in solubility-enhanced intermediates.
Tert-butyl (E)-((6-(2-ethoxyvinyl)benzo[d][1,3]dioxol-5-yl)methyl)carbamate Complex heterocyclic substituent C₁₇H₂₂NO₅ 329.36 Applied in cascade reactions for tetrahydroisoquinoline synthesis.

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP compared to chloro or hydroxy analogues, enhancing membrane permeability in drug candidates .
  • Stability : Bromine’s leaving-group capability contrasts with chlorine’s lower reactivity, making the target compound more versatile in nucleophilic substitutions .

Biological Activity

Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C12H12BrF3N2O2
  • Molecular Weight : 351.14 g/mol
  • Structure : The compound features a tert-butyl group, a bromine atom, and a trifluoromethyl group attached to a phenyl ring, contributing to its unique chemical behavior and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The compound's anticancer effects are attributed to its ability to inhibit the PI3K/Akt/mTOR signaling pathway, crucial for cancer cell proliferation and survival. In vivo experiments further confirmed its efficacy in reducing tumor growth in animal models .

The primary mechanism of action for this compound involves:

  • Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in metabolic pathways critical for cell growth and survival.
  • Reactive Oxygen Species (ROS) Production : The compound promotes ROS production, leading to oxidative stress in cancer cells, which triggers apoptosis .
  • Cell Cycle Arrest : Studies indicate that it causes cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various carbamates, including this compound. The results showed a notable reduction in bacterial counts in treated groups compared to controls, highlighting its potential as a novel antimicrobial agent.

Study 2: Cancer Cell Line Testing

In another investigation focusing on cancer treatment, this compound was tested against several cancer cell lines. The compound exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity. Flow cytometry analysis confirmed that it induced apoptosis via the mitochondrial pathway.

Data Summary

Biological ActivityObservationsReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in MCF7 and HCT116 cells
Enzyme InhibitionInhibits key metabolic enzymes
ROS ProductionPromotes oxidative stress leading to cell death

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate?

Methodological Answer: The compound is synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protection. React 4-bromo-3-(trifluoromethyl)aniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen. Monitor reaction progress via TLC (hexane/ethyl acetate, 3:1) or ¹H NMR for amine depletion. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization (typically 70–85%) requires strict anhydrous conditions to prevent hydrolysis .

Q. What purification techniques are recommended for this compound?

Methodological Answer:

  • Recrystallization : Use ethanol/water (4:1) at 60°C, cooling to 4°C for crystallization.
  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1 to 1:1 v/v). Monitor fractions by TLC.
  • Preparative HPLC : For high-purity requirements (>98%), employ a C18 column with acetonitrile/water (0.1% formic acid) gradient (60–80% acetonitrile over 20 min). Validate purity via LC-MS (expected [M+H]⁺ = 368.1) .

Q. How is the compound structurally characterized?

Methodological Answer: Table 1: Key Characterization Data

TechniqueKey ObservationsReference
¹H NMR (CDCl₃)δ 1.34 (s, 9H, t-Bu), 7.52 (d, J=8.5 Hz, 1H), 8.21 (s, 1H)
¹³C NMRδ 28.1 (t-Bu), 84.5 (C-O), 155.2 (C=O), 121.5 (q, J=272 Hz, CF₃)
FT-IR3350 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), 1152 cm⁻¹ (C-F)
X-ray CrystallographySpace group P2₁/c, Br-C distance 1.89 Å, dihedral angle 15° between aryl rings
Melting Point103–106°C (analogous carbamate)

Q. What are critical storage conditions?

Methodological Answer: Store in amber vials under argon at –20°C. Desiccate with silica gel to prevent hydrolysis. Stability studies show <5% degradation over six months under these conditions. Avoid exposure to strong acids/bases, which cleave the carbamate group .

Advanced Research Questions

Q. What reaction mechanisms govern carbamate formation?

Methodological Answer: The Boc protection proceeds via nucleophilic acyl substitution: the aniline’s amine attacks Boc₂O’s electrophilic carbonyl, releasing tert-butoxide. Base (e.g., DMAP) deprotonates the intermediate, driving the reaction. Computational studies (B3LYP/6-31G*) reveal a transition state with partial positive charge on the carbonyl carbon and negative charge on the departing tert-butoxide .

Q. How can computational modeling predict reactivity?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 to map electrostatic potential surfaces, identifying nucleophilic (carbamate oxygen) and electrophilic (bromine) sites.
  • Molecular Dynamics (MD) : Simulate solvation effects in DCM or THF using AMBER.
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ assays .

Q. How to mitigate trifluoromethyl group decomposition?

Methodological Answer:

  • Avoid temperatures >80°C and strong bases (e.g., NaOH).
  • Use Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) under mild conditions (50°C, Pd(PPh₃)₄).
  • Monitor stability via ¹⁹F NMR; shifts beyond ±0.5 ppm indicate degradation. Quench side reactions with Na₂S₂O₃ .

Q. How to troubleshoot low synthetic yields?

Methodological Answer: Apply Design of Experiments (DoE) to optimize variables:

  • Factors : Boc₂O equivalents (1.2–2.0), temperature (0–25°C), solvent polarity (DCM vs. THF).
  • Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 1.5:1 Boc₂O ratio at 10°C in THF increased yield from 45% to 78%) .

Q. How to resolve contradictions in stability data?

Methodological Answer:

  • Replicate Studies : Conduct under standardized conditions (25°C, 60% RH).
  • Accelerated Stability Testing : 40°C/75% RH for 4 weeks; analyze degradation via HPLC.
  • Solid-State NMR : Assess crystallinity’s role in stability. Compare with PXRD data to identify polymorphic variations .

Q. What safety protocols are critical for handling bromine?

Methodological Answer:

  • PPE : Neoprene gloves, P95 respirators, and explosion-proof fume hoods.
  • Waste Management : Quench brominated waste with NaHCO₃/Na₂S₂O₃.
  • Exposure Monitoring : Use Draeger tubes for airborne Br₂ (OSHA PEL: 0.1 ppm). Emergency showers/eyewash must be accessible .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

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